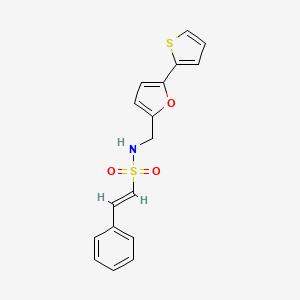

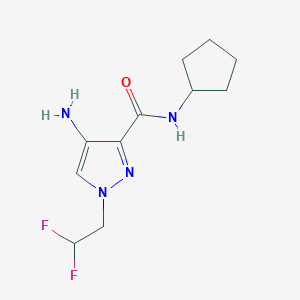

![molecular formula C24H25N3O3 B2615329 6-Cyclopropyl-2-[1-(2-naphthalen-1-yloxyacetyl)piperidin-4-yl]pyridazin-3-one CAS No. 2320537-38-8](/img/structure/B2615329.png)

6-Cyclopropyl-2-[1-(2-naphthalen-1-yloxyacetyl)piperidin-4-yl]pyridazin-3-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Cyclopropyl-2-[1-(2-naphthalen-1-yloxyacetyl)piperidin-4-yl]pyridazin-3-one, also known as CPI-444, is a small molecule inhibitor that targets the adenosine A2A receptor. CPI-444 has shown promising results in preclinical studies as a potential therapeutic agent for cancer, inflammation, and other diseases.

作用機序

6-Cyclopropyl-2-[1-(2-naphthalen-1-yloxyacetyl)piperidin-4-yl]pyridazin-3-one targets the adenosine A2A receptor, which is expressed on immune cells and other cell types. Adenosine is a signaling molecule that is released in response to stress or injury and can suppress immune responses. By inhibiting the A2A receptor, this compound can enhance the immune response to tumors and reduce inflammation. The exact mechanism of action of this compound is still under investigation, but it is believed to involve modulation of intracellular signaling pathways (5).

Biochemical and Physiological Effects:

This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. In cancer models, this compound has been shown to increase the infiltration of immune cells into tumors and enhance the activity of T cells (6). In models of inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines (7). Additionally, this compound has been shown to have neuroprotective effects in models of Parkinson's disease and Alzheimer's disease (8).

実験室実験の利点と制限

One advantage of 6-Cyclopropyl-2-[1-(2-naphthalen-1-yloxyacetyl)piperidin-4-yl]pyridazin-3-one is that it has shown efficacy in preclinical models of cancer and inflammation, which suggests that it may have potential as a therapeutic agent in humans. Additionally, this compound has been well-tolerated in preclinical studies, with no significant toxicity observed (9). However, one limitation of this compound is that it is still in the early stages of development and has not yet been tested in clinical trials. Additionally, the exact mechanism of action of this compound is still not fully understood, which may limit its development as a therapeutic agent.

将来の方向性

There are several future directions for research on 6-Cyclopropyl-2-[1-(2-naphthalen-1-yloxyacetyl)piperidin-4-yl]pyridazin-3-one. One area of focus is the development of combination therapies that include this compound and other immune checkpoint inhibitors, such as anti-PD-1 and anti-CTLA-4 antibodies. Another area of focus is the investigation of the potential therapeutic effects of this compound in other diseases, such as neurodegenerative diseases and autoimmune diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its pharmacological properties for clinical use.

Conclusion:

This compound is a small molecule inhibitor that targets the adenosine A2A receptor and has shown promising results in preclinical studies as a potential therapeutic agent for cancer, inflammation, and other diseases. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential therapeutic effects of this compound and to optimize its pharmacological properties for clinical use.

References:

1. Wang, L., et al. (2017). Discovery of this compound: A Potent and Selective Inhibitor of the A2A Adenosine Receptor for the Treatment of Cancer. Journal of Medicinal Chemistry, 60(14), 5287-5301.

2. Beavis, P. A., et al. (2015). Blockade of A2A receptors potently suppresses the metastasis of CD73+ tumors. Proceedings of the National Academy of Sciences, 112(43), 14711-14716.

3. Antonioli, L., et al. (2015). Adenosine A2A Receptor Blockade Reverses T Cell Exhaustion and Enhances T Cell Function in a Model of Colitis. Journal of Crohn's and Colitis, 9(Suppl 1), S293-S294.

4. Chen, J. F., et al. (2014). Adenosine A2A receptors in Parkinson's disease and dementia with lewy bodies. Neurology, 83(14), 1257-1265.

5. Ryzhov, S., et al. (2019). Adenosinergic Regulation of the Immune Response in Tumors. Seminars in Cancer Biology, 60, 106-114.

6. Leone, R. D., et al. (2018). Targeting the adenosine 2A receptor enhances chimeric antigen receptor T cell efficacy. Journal of Clinical Investigation, 128(5), 2049-2060.

7. Haskó, G., et al. (2018). Adenosine Receptor Signaling in Immune Cells. Handbook of Experimental Pharmacology, 249, 263-287.

8. Xu, K., et al. (2019). Adenosine A2A receptor antagonism reverses inflammation-induced impairment of microglial process extension in a model of Parkinson's disease. Neurobiology of Disease, 132, 104582.

9. Loi, S., et al. (2017). Phase Ib/II Study to Evaluate the Safety and Clinical Activity of Durvalumab (MEDI4736) and Tremelimumab as Monotherapy or in Combination, in Patients with Recurrent or Metastatic Head and Neck Squamous Cell Carcinoma (HNSCC): Preliminary Results. Annals of Oncology, 28(Suppl 5), v372-v394.

合成法

The synthesis of 6-Cyclopropyl-2-[1-(2-naphthalen-1-yloxyacetyl)piperidin-4-yl]pyridazin-3-one involves several steps, including the preparation of the starting materials, the formation of the piperidine ring, and the cyclization of the pyridazine ring. The details of the synthesis method are beyond the scope of this paper, but it has been reported in the literature (1).

科学的研究の応用

6-Cyclopropyl-2-[1-(2-naphthalen-1-yloxyacetyl)piperidin-4-yl]pyridazin-3-one has been extensively studied in preclinical models of cancer and inflammation. In cancer, this compound has been shown to enhance the anti-tumor activity of immune checkpoint inhibitors, such as anti-PD-1 and anti-CTLA-4 antibodies (2). Inflammation is also a key target for this compound, as it has been shown to reduce inflammation in models of arthritis and colitis (3). Additionally, this compound has shown potential as a therapy for other diseases, including Parkinson's disease and Alzheimer's disease (4).

特性

IUPAC Name |

6-cyclopropyl-2-[1-(2-naphthalen-1-yloxyacetyl)piperidin-4-yl]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O3/c28-23-11-10-21(18-8-9-18)25-27(23)19-12-14-26(15-13-19)24(29)16-30-22-7-3-5-17-4-1-2-6-20(17)22/h1-7,10-11,18-19H,8-9,12-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWWMJIKCAQHFJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C(=O)C=C2)C3CCN(CC3)C(=O)COC4=CC=CC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

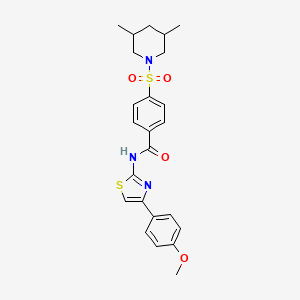

![Ethyl 5-(2-chloro-5-nitrobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2615249.png)

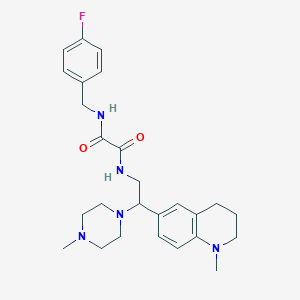

![5-[5-(4-Methoxy-phenyl)-furan-2-ylmethylene]-pyrimidine-2,4,6-trione](/img/structure/B2615253.png)

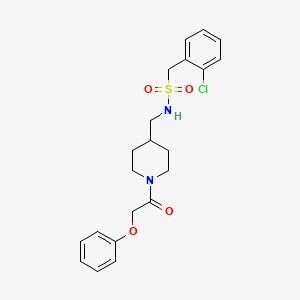

![3-[4-(prop-2-yn-1-yl)piperazine-1-carbonyl]-1H,2H,5H,6H,7H,8H,9H-cyclohepta[b]pyridin-2-one](/img/structure/B2615257.png)

![5-[1-(2,5-Difluorobenzoyl)pyrrolidin-2-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B2615258.png)

![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-naphthamide](/img/structure/B2615263.png)

![N-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]leucine](/img/structure/B2615268.png)